Angiotensin II (3-8), human (TFA)
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Overview
Description
Angiotensin II (3-8), human (TFA) is a peptide fragment derived from the larger angiotensin II molecule. It is known for its role as a less effective agonist at the angiotensin AT1 receptor, which is involved in regulating blood pressure and fluid balance in the body . This compound is often used in scientific research to study the renin-angiotensin system and its effects on cardiovascular function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Angiotensin II (3-8), human (TFA) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from the amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid (TFA) to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of Angiotensin II (3-8), human (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers and high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield.
Types of Reactions:
Oxidation: Angiotensin II (3-8), human (TFA) can undergo oxidation reactions, particularly at the methionine residue if present.
Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2) or performic acid.
Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Employing various amino acid derivatives under standard peptide coupling conditions.
Major Products: The major products of these reactions are typically modified peptides with altered biological activity, which are used to study the functional roles of specific residues.
Scientific Research Applications
Angiotensin II (3-8), human (TFA) has a wide range of applications in scientific research:
Chemistry: Used to study peptide synthesis techniques and the effects of peptide modifications.
Biology: Investigates the role of the renin-angiotensin system in physiological and pathological processes.
Medicine: Explores potential therapeutic targets for cardiovascular diseases and hypertension.
Industry: Utilized in the development of diagnostic assays and pharmaceutical research
Mechanism of Action
Angiotensin II (3-8), human (TFA) exerts its effects primarily through the angiotensin AT1 receptor. Upon binding to this receptor, it triggers a cascade of intracellular events that lead to vasoconstriction, increased aldosterone release, and sodium and water reabsorption. These actions collectively contribute to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Angiotensin II (1-8): The full-length peptide with higher potency at the AT1 receptor.
Angiotensin II (1-7): A fragment with different receptor affinities and biological effects.
Angiotensin II (1-4): Another fragment with distinct physiological roles.
Uniqueness: Angiotensin II (3-8), human (TFA) is unique due to its specific sequence and reduced activity at the AT1 receptor, making it a valuable tool for dissecting the functional domains of the angiotensin II molecule and understanding receptor interactions .
Properties
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H54N8O8.C2HF3O2/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25;3-2(4,5)1(6)7/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56);(H,6,7)/t24-,29-,30-,31-,32-,33-,34-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCDOCNHFFAOXJR-BPXNUQSUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H55F3N8O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
888.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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